BML-210 is a novel histone deacetylase inhibitor (HDACI) [ [], [], [] ] with potential anticancer properties [ [], [], [], [], [], [], [], [] ]. It belongs to a class of compounds that interfere with the activity of histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histone proteins. This process of histone deacetylation typically leads to chromatin condensation and gene silencing. By inhibiting HDACs, BML-210 promotes histone acetylation, leading to a more open chromatin structure and potentially reactivating the expression of silenced genes, including tumor suppressor genes.
BML-210 is classified as a histone deacetylase inhibitor, specifically targeting class I and II histone deacetylases. Its development stems from the need for effective agents that can modulate epigenetic factors in cancer therapy. The compound has shown promising results in preclinical studies, indicating its potential as an antileukemic agent.
BML-210 is synthesized through a multi-step organic synthesis process involving the reaction of specific precursors to form the final compound. While detailed synthetic procedures are not extensively documented in the literature, typical methods for synthesizing similar compounds involve:
BML-210 has a complex molecular structure characterized by its unique functional groups that enable its biological activity. Key features include:
The three-dimensional conformation of BML-210 allows it to effectively bind to the active sites of histone deacetylases, thereby inhibiting their activity.
BML-210 participates in several chemical reactions relevant to its mechanism of action:
These reactions underline the compound's potential as a therapeutic agent in oncology.
The mechanism of action of BML-210 primarily revolves around its role as a histone deacetylase inhibitor:
These actions collectively contribute to its efficacy in inducing differentiation and apoptosis in leukemia cells.
BML-210 exhibits several notable physical and chemical properties:
The compound's solubility profile is crucial for its application in biological assays and therapeutic formulations.
BML-210 has significant applications within scientific research and potential clinical settings:
BML-210 (N-(2-Aminophenyl)-N'-phenyloctanediamide) exhibits distinct selectivity for specific HDAC isoforms, positioning it uniquely among epigenetic modulators. Unlike pan-HDAC inhibitors, BML-210 preferentially targets Class I HDACs, with biochemical studies confirming potent inhibition of HDAC1 and HDAC3 [1] [8]. In leukemia cell lines (e.g., NB4, HL-60), BML-210 (10–20 µM) reduces HDAC1 expression by 36%–74% within 48 hours, while minimally affecting HDAC2 or HDAC3 expression [5] [8]. This selectivity arises from its structural disruption of co-repressor complexes rather than broad catalytic blockade.
Crucially, BML-210 modulates the HDAC3/NCoR2 complex, a key transcriptional repression machinery. X-ray crystallography reveals that BML-210 binds the MADS-box domain of transcription factor MEF2, competitively inhibiting HDAC4 recruitment to genomic targets [6]. This indirect disruption of HDAC3-associated complexes (IC~50~ ≈ 5 µM) alters gene expression without degrading HDAC proteins [2] [6].
Table 1: HDAC Isoform Selectivity Profile of BML-210
HDAC Class | Specific Isoforms | Effect of BML-210 | Experimental Evidence |
---|---|---|---|
Class I | HDAC1 | ↓ Expression (up to 74%) | Western blot, RT-PCR in NB4 cells [5] |
Class I | HDAC3 | ↓ Activity via NCoR2 complex disruption | Luciferase reporter assays [6] |
Class IIa | HDAC4 | Blocks MEF2 interaction (IC~50~ = 5 µM) | X-ray crystallography, ¹⁹F NMR [6] |
Class IIb/IV | HDAC6, HDAC11 | Minimal activity | Unchanged expression in proteomic studies [5] |
Beyond histones, BML-210 acetylates transcription factors pivotal in oncogenesis. It enhances acetylation of:
BML-210’s mechanism diverges structurally and functionally from classical HDAC inhibitors:
Table 2: Comparative Efficacy of BML-210 vs. Reference HDAC Inhibitors
Parameter | BML-210 | SAHA (Vorinostat) | Trichostatin A (TSA) |
---|---|---|---|
Primary Targets | HDAC1, HDAC3, HDAC4-MEF2 | Pan-HDAC (Classes I, II, IV) | Pan-HDAC (Classes I, II) |
HDAC4 Inhibition | Indirect (via MEF2) | Direct (catalytic site) | Direct (catalytic site) |
IC~50~ (HDAC4) | ~5 µM* | 150 nM | 20 nM |
Histone H4 Acetylation | Strong in leukemia cells | Strong in solid tumors | Broad across cell types |
Non-Histone Targets | NF-κB, Sp1, p53 | Tubulin, Hsp90 | Tubulin, α-actinin |
*Indirect inhibition via MEF2 disruption [2] [6] [10].
Functionally, BML-210 uniquely synergizes with differentiation agents:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1